
3-Iodo-6-methylsulphanyl-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-methylsulphanyl-pyridazine is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of iodine and sulfur atoms in the molecule imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylsulphanyl-pyridazine typically involves the iodination of 6-methylsulphanyl-pyridazine. One common method is the reaction of 6-methylsulphanyl-pyridazine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6-methylsulphanyl-pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as acetonitrile or ethanol, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of 3-substituted-6-methylsulphanyl-pyridazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-6-methylsulphanyl-pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Iodo-6-methylsulphanyl-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of iodine and sulfur atoms can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-6-methylpyridazine: Lacks the sulfur atom, which may result in different chemical reactivity and biological activity.
6-Methylsulphanyl-pyridazine: Lacks the iodine atom, which may affect its ability to undergo certain substitution reactions.
3-Bromo-6-methylsulphanyl-pyridazine: Contains a bromine atom instead of iodine, which may influence its reactivity and applications.
Uniqueness
3-Iodo-6-methylsulphanyl-pyridazine is unique due to the presence of both iodine and sulfur atoms, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
162438-04-2 |
|---|---|
Molekularformel |
C5H5IN2S |
Molekulargewicht |
252.08 g/mol |
IUPAC-Name |
3-iodo-6-methylsulfanylpyridazine |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
InChI-Schlüssel |
LEHSAVPCFLJSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


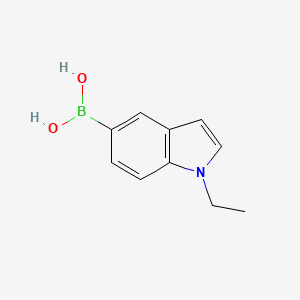
![Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13930934.png)
![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)
![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
![1,1-Dimethylethyl 4-[(5-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B13930958.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)
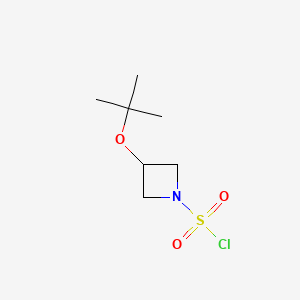
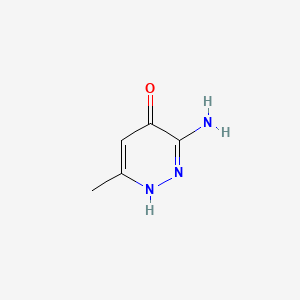
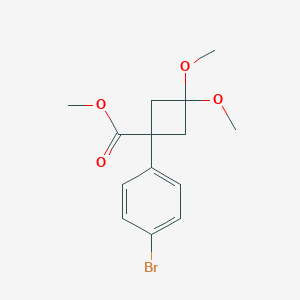

![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

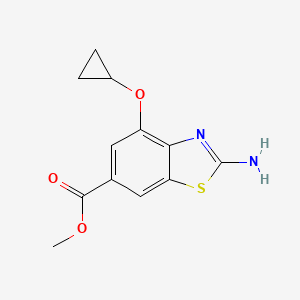
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)
